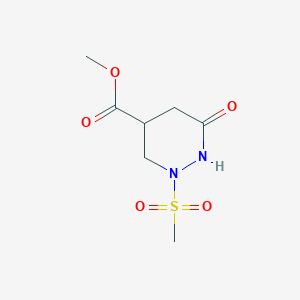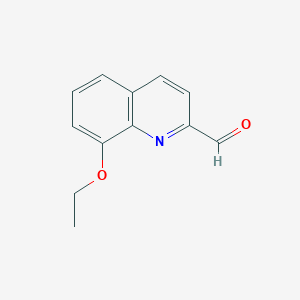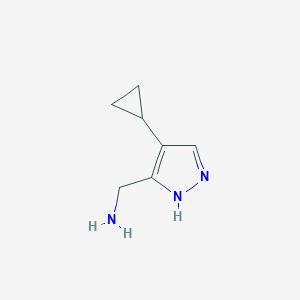
Methyl 2-(methylsulfonyl)-6-oxohexahydro-4-pyridazinecarboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“Methyl 2-(methylsulfonyl)-6-oxohexahydro-4-pyridazinecarboxylate” likely contains a pyridazine ring, which is a six-membered ring with two nitrogen atoms, and a methylsulfonyl group, which is a sulfur atom double-bonded to two oxygen atoms and single-bonded to a carbon atom of a methyl group .
Molecular Structure Analysis
The molecular structure would be determined by the arrangement of the atoms in the molecule and the bonds between them. The pyridazine ring and the methylsulfonyl group would be key structural features .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the pyridazine ring and the methylsulfonyl group. The pyridazine ring can participate in various reactions, while the methylsulfonyl group is often involved in substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound include characteristics like melting point, boiling point, solubility, and stability. These properties are influenced by the molecular structure .Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Properties
Synthesis of Analog Compounds : A study by Coppo & Fawzi (1998) involved the synthesis of various compounds related to Methyl 2-(methylsulfonyl)-6-oxohexahydro-4-pyridazinecarboxylate, demonstrating its versatility in forming different chemical structures (Coppo & Fawzi, 1998).
Application in Biological-Based Nano Catalysts : Zolfigol et al. (2016) utilized compounds related to Methyl 2-(methylsulfonyl)-6-oxohexahydro-4-pyridazinecarboxylate in the preparation of arylbispyranylmethanes, highlighting its use in eco-friendly and efficient synthesis processes (Zolfigol, Navazeni, Yarie, & Ayazi-Nasrabadi, 2016).
Medical Applications
Antineoplastic and Trypanocidal Activities : Research by Shyam et al. (1990) identified derivatives of Methyl 2-(methylsulfonyl)-6-oxohexahydro-4-pyridazinecarboxylate with potent antineoplastic and trypanocidal activities, suggesting their potential in cancer and parasitic disease treatment (Shyam et al., 1990).
Synthesis of Antitumor Hydrazines : Another study by Shyam et al. (1996) focused on synthesizing 2-(aminocarbonyl)-1,2-bis(methylsulfonyl)-1-(2-chloroethyl)hydrazines, which showed significant antitumor activity against various cancers (Shyam, Penketh, Loomis, Rose, & Sartorelli, 1996).
Inhibition of AGT in Cancer Therapy : Baumann et al. (2004) explored the role of O6-alkylguanine-DNA alkyltransferase in the cytotoxicity of a derivative of Methyl 2-(methylsulfonyl)-6-oxohexahydro-4-pyridazinecarboxylate, providing insights into its mechanism of action in cancer therapy (Baumann, Shyam, Penketh, Remack, Brent, & Sartorelli, 2004).
Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
methyl 2-methylsulfonyl-6-oxodiazinane-4-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12N2O5S/c1-14-7(11)5-3-6(10)8-9(4-5)15(2,12)13/h5H,3-4H2,1-2H3,(H,8,10) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BLNFPUJYTALGTQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CC(=O)NN(C1)S(=O)(=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12N2O5S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.25 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![(E)-5-chloro-N-(3,6-dimethylbenzo[d]thiazol-2(3H)-ylidene)thiophene-2-carboxamide](/img/structure/B2417842.png)
![N-{3-[(4-bromophenyl)sulfanyl]-5-nitrophenyl}-5-(4-methylphenyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B2417843.png)


![1-(1-(4-Methoxyphenyl)-5-oxopyrrolidin-3-yl)-3-(6-methylbenzo[d]thiazol-2-yl)urea](/img/structure/B2417852.png)
![2-(3,4-dimethylphenyl)-5-((5-methyl-2-(3,4,5-trimethoxyphenyl)oxazol-4-yl)methyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2417853.png)
![N-(diphenylmethylene)-[1,1'-biphenyl]-4-carboxamide](/img/structure/B2417855.png)
![N-(2-(phenylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2417856.png)


